Squalene-Hopene Cyclase Inhibition: 49 nM IC50 for Bromophenyl Derivative
The 6-O-allyl derivative of 3-(4-bromophenyl)-benzo[d]isoxazol-6-ol (BDBM50128046) exhibits an IC50 of 49 nM against squalene-hopene cyclase from Alicyclobacillus acidocaldarius [1]. This potency serves as a benchmark for the bromophenyl-substituted scaffold. In contrast, a structurally related benzo[d]isoxazole derivative bearing a benzylpiperidinyl substituent at the 3-position (BDBM50039731) shows an IC50 of 25.7 nM against human acetylcholinesterase—a different target—demonstrating that the 3-(4-bromophenyl) motif directs activity toward oxidosqualene cyclases rather than cholinesterases [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM (BDBM50128046; N-allyl-4-(3-(4-bromophenyl)benzo[d]isoxazol-6-yloxy) derivative) |
| Comparator Or Baseline | IC50 = 25.7 nM (BDBM50039731; 3-(2-(1-benzylpiperidin-4-yl)ethyl)benzo[d]isoxazol-6-ol) against acetylcholinesterase |
| Quantified Difference | Target specificity shift: bromophenyl derivative active against squalene-hopene cyclase; benzylpiperidinyl derivative active against acetylcholinesterase |
| Conditions | In vitro enzyme inhibition assay; squalene-hopene cyclase from A. acidocaldarius; human acetylcholinesterase |
Why This Matters
This target selectivity profile indicates that the 3-(4-bromophenyl) substitution is not merely decorative but actively directs pharmacological activity toward sterol biosynthesis enzymes, a critical consideration for research programs focused on lipid metabolism or antifungal target validation.
- [1] BindingDB. BDBM50128046. IC50 = 49 nM against squalene-hopene cyclase (Alicyclobacillus acidocaldarius). 2009. View Source
- [2] BindingDB. BDBM50039731. IC50 = 25.7 nM against human acetylcholinesterase. View Source
